molecular formula C10H7FN2O B1374353 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 1344145-36-3

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B1374353
M. Wt: 190.17 g/mol
InChI Key: MZLXAQCGNKZLQA-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic molecule. It contains a fluoropyridine group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a fluorine atom attached. It also contains a cyclobutane ring (a four-membered carbon ring) and a carbonitrile group (a carbon-nitrogen triple bond). Fluoropyridines are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluoropyridine and cyclobutane rings, and the introduction of the carbonitrile group. Fluoropyridines can be synthesized using various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The synthesis of cyclobutane derivatives can be achieved through [2+2] cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom, the pyridine and cyclobutane rings, and the carbonitrile group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluoropyridine group, the cyclobutane ring, and the carbonitrile group could all potentially participate in reactions. For example, fluoropyridines can undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the fluorine atom could enhance the stability of the compound and affect its reactivity .

Scientific Research Applications

Antiviral and Antimicrobial Activity

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile derivatives show promising results in the field of antiviral and antimicrobial research. Compounds like bipyridine-3′0-carbonitrile derivatives have been evaluated for their cytotoxicity and activity against viruses like HSV1 (Herpes Simplex virus type 1) and HAV (Hepatitis A virus) (Attaby et al., 2006). Similarly, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria, demonstrating the versatility of these compounds in combating various microbial threats (Bogdanowicz et al., 2013).

Chemotherapeutic Potential

Research has also explored the use of these compounds in cancer treatment. For instance, new 3-cyanopyridines have been synthesized and evaluated for their antitumor activity, with some derivatives showing promising results against liver carcinoma cell lines (Abdel‐aziz et al., 2019). This indicates a potential for developing new chemotherapeutic agents based on these compounds.

Synthesis and Reactivity Studies

Several studies focus on the synthesis and reactivity of these derivatives, providing insights into their chemical properties and potential applications. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines highlights the compound's utility as a building block in medicinal chemistry (Van Hende et al., 2009). Other studies investigate the photocycloaddition of similar carbonitriles, which is crucial for understanding their behavior under various conditions and their potential use in more complex chemical syntheses (Schwebel & Margaretha, 2000).

Molecular Docking and Physical-Chemical Properties

Molecular docking studies and physical-chemical property analyses of these compounds provide further insights. For instance, crystal structure and spectroscopic analysis of pyridine derivatives have been conducted to understand their potential as inhibitors in various biological processes (Venkateshan et al., 2019). Understanding these properties is crucial for the development of new drugs and therapeutic agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. Specific safety data would need to be determined through laboratory testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLXAQCGNKZLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Synthesis routes and methods I

Procedure details

To a mixture of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile (272 g, 1.45 mol) and RuCl3.H2O (9.0 g, 0.044 mol) in DCM (1 L), acetonitrile (1 L), and water (1.5 L) was added solid NaIO4 (1235 g, 5.8 mol) portionwise at 10-30° C. Upon completion of the addition, the reaction was stirred 1 h at 15° C. and overnight at rt. The solid precipitate was filtered off and washed with DCM (1 L×2). The organic layer was washed with water (500 mL×2) and brine (500 mL), dried over Na2SO4, and concentrated to provide the title compound as a crude dark solid (238 g, 86.3%), LRMS (M+H+) m/z 191.1.
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1235 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile (272 g, 1.45 mol) and RuCl3.H2O (9.0 g, 0.044 mol) in DCM (1 L), acetonitrile (1 L), and water (1.5 L) mixture was added solid NaIO4 (1235 g, 5.8 mol) portionwise at 10-30° C. Upon the completion of addition, the reaction was stirred 1 h at 15° C. and overnight at rt. The solid precipitate was filtered off and washed with DCM (2×1000 mL). The organic layer was washed with water (2×500 mL) and brine (500 mL), dried over Na2SO4, and concentrated to provide a crude title compound as a dark solid (238 g, 86.3%). LRMS (M+H+) m/z 191.1.
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1235 g
Type
reactant
Reaction Step Two
Yield
86.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 3
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 4
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 5
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 6
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

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